![molecular formula C12H9F3O2S B1391377 Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1209178-96-0](/img/structure/B1391377.png)
Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 4-(Trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2 . It is a liquid at room temperature and has a molecular weight of 218.18 . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The InChI code for Ethyl 4-(Trifluoromethyl)benzoate is 1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. The compound has a molar refractivity of 47.6±0.3 cm^3, indicating its polarizability .Physical And Chemical Properties Analysis
Ethyl 4-(Trifluoromethyl)benzoate has a density of 1.2±0.1 g/cm^3, a boiling point of 231.5±40.0 °C at 760 mmHg, and a flash point of 77.8±19.6 °C . It has a vapor pressure of 0.1±0.5 mmHg at 25°C and an enthalpy of vaporization of 46.8±3.0 kJ/mol . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and four freely rotating bonds .Scientific Research Applications
Antifungal Applications
The trifluoromethyl group in this compound has been linked to significant antifungal activity . Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which share a similar trifluoromethyl moiety, have shown potential as antimycotic agents against various fungal strains . This suggests that Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate could be synthesized into derivatives that target fungal infections, particularly in immunocompromised patients.
Medicinal Chemistry
Compounds containing the trifluoromethyl group are prevalent in FDA-approved drugs due to their pharmacological activities . The presence of this group in Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate could be exploited in the development of new drug molecules, especially considering the unique properties imparted by the benzothiophene ring.
Sensor Development
The structural features of Ethyl 4-(Trifluoromethyl)-1-benzothiophene-2-carboxylate make it suitable for the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors can be used for the detection of specific ions or molecules, which is crucial in environmental monitoring and diagnostics.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOUGLBASAKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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